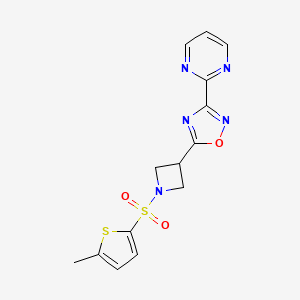

1-(2-(3,4-dihidroisoquinolin-2(1H)-il)-2-oxoetíl)-7-metil-3-(fenilsulfonil)-1,8-naftiridin-4(1H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

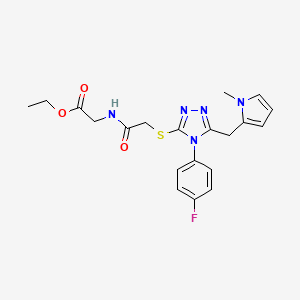

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is often used as a model compound for studying synthetic methodologies, reaction mechanisms, and structure-activity relationships.

Biology: Biologically, this compound might be explored for its potential as a ligand in receptor-binding studies, enzyme inhibition assays, or as a probe in biochemical pathways.

Industry: Industrially, derivatives of this compound could be used in the development of specialty chemicals, materials science research, or as intermediates in the synthesis of more complex organic molecules.

Mecanismo De Acción

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

This compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways related to hormone regulation . The inhibition of AKR1C3 can disrupt the balance of hormone activity, which can have significant effects on the progression of hormone-dependent cancers .

Result of Action

The inhibition of AKR1C3 by this compound can lead to a decrease in the progression of hormone-dependent cancers such as breast and prostate cancer . By selectively inhibiting AKR1C3, the compound can disrupt the hormone regulation pathways that these cancers rely on for growth and proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic synthesis strategies. These steps can include the use of protected intermediates and careful control of reaction conditions such as temperature, solvents, and pH to ensure the correct formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound might involve the use of more efficient and scalable methods such as batch or continuous flow synthesis. These methods optimize the yield and purity of the final product, utilizing techniques like chromatography for purification and high-pressure reactors to handle complex reactions at scale.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: : Transformations involving the addition of oxygen or removal of hydrogen.

Reduction: : Reactions where the compound gains electrons, usually by adding hydrogen.

Substitution: : Reactions where one functional group is replaced by another, such as halogenation or alkylation.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions (e.g., alkyl halides). Conditions often vary but may include solvents like dichloromethane, anhydrous conditions, and temperature ranges from -78°C (dry ice/acetone bath) to reflux temperatures.

Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield a carboxylated derivative, while reduction could result in a fully reduced isoquinoline structure. Substitution reactions might introduce new functional groups, enhancing the compound's bioactivity or changing its solubility properties.

Comparación Con Compuestos Similares

Similar Compounds: Compounds with structural similarities to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one might include other naphthyridine derivatives, isoquinoline-based molecules, and sulfonyl-containing compounds.

Uniqueness: The unique combination of its isoquinoline moiety, naphthyridine core, and phenylsulfonyl group distinguishes it from other compounds, potentially offering a unique set of biological activities and pharmacological profiles. This uniqueness can be leveraged to design analogs with improved efficacy and reduced side effects for therapeutic purposes.

Hope this fits your needs!

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-18-11-12-22-25(31)23(34(32,33)21-9-3-2-4-10-21)16-29(26(22)27-18)17-24(30)28-14-13-19-7-5-6-8-20(19)15-28/h2-12,16H,13-15,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPJYQDIWYWOKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)

![N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2414672.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2414675.png)

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2414680.png)

![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)